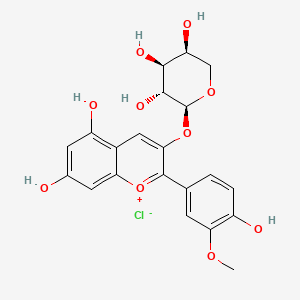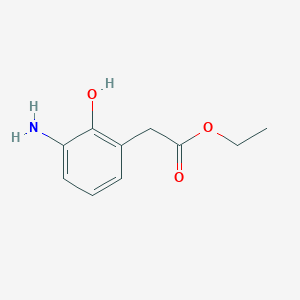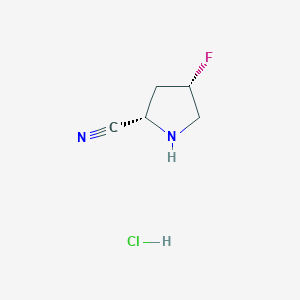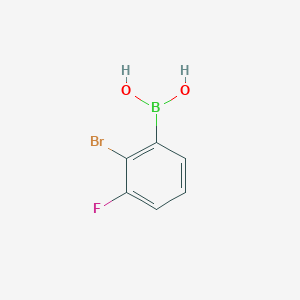
Peonidine 3-arabinoside
Vue d'ensemble
Description
Peonidin 3-arabinoside is a type of anthocyanin, a class of compounds that are water-soluble pigments found in many plants . The molecular formula of Peonidin 3-arabinoside is C21H21ClO10 . It is known for its potential health benefits and is commonly found in dietary sources, including fruits, seeds, and beverages .
Molecular Structure Analysis
Peonidin 3-arabinoside has a molecular weight of 468.838 Da and a monoisotopic mass of 468.082336 Da . It has four defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Complément alimentaire
Le peonidine 3-arabinoside est un type d'anthocyanine, un pigment qui contribue aux couleurs vives des fruits et des légumes. En tant que complément alimentaire, il a été étudié pour ses propriétés antioxydantes. On pense qu'il aide à neutraliser les radicaux libres nocifs dans l'organisme, ce qui pourrait réduire le risque de maladies chroniques .
Applications anti-inflammatoires
La recherche suggère que le this compound peut avoir des effets anti-inflammatoires. Cela pourrait le rendre utile dans le traitement des affections inflammatoires, telles que l'arthrite ou la maladie inflammatoire de l'intestin. Son mécanisme d'action implique l'inhibition de la production de cytokines pro-inflammatoires .
Recherche anticancéreuse
Le composé a fait l'objet d'études anticancéreuses en raison de son potentiel à induire l'apoptose dans les cellules cancéreuses. Il peut également inhiber la prolifération de diverses lignées de cellules cancéreuses, ce qui en fait un candidat pour des recherches supplémentaires en matière de prévention et de traitement du cancer .
Santé cardiovasculaire
Le this compound peut contribuer à la santé cardiovasculaire en protégeant contre le dysfonctionnement endothélial, qui est un précurseur de l'athérosclérose. Son rôle dans la santé vasculaire est lié à son activité antioxydante et au potentiel d'améliorer les profils lipidiques .
Effets neuroprotecteurs
L'intérêt porte sur les effets neuroprotecteurs du this compound, en particulier dans le contexte des maladies neurodégénératives comme la maladie d'Alzheimer. Il peut aider à réduire le stress oxydatif et l'inflammation dans le cerveau, qui sont des facteurs de la progression de ces maladies .
Gestion du diabète
Des études ont exploré l'utilisation du this compound dans la gestion du diabète. Il peut améliorer la sensibilité à l'insuline et l'absorption du glucose dans les cellules, ce qui peut être bénéfique pour les personnes atteintes de diabète de type 2. De plus, il pourrait aider à réduire les complications associées au diabète .
Obésité et syndrome métabolique
Le this compound a été étudié pour ses effets potentiels sur l'obésité et le syndrome métabolique. Il peut influencer le métabolisme des graisses et l'adipogenèse, qui sont des facteurs clés dans le développement de l'obésité. Son impact sur le syndrome métabolique est lié à sa capacité à améliorer la résistance à l'insuline et à réduire l'inflammation .
Santé de la peau
Les propriétés antioxydantes du composé peuvent également s'étendre à la santé de la peau, où il pourrait protéger contre les rayons UV et prévenir le photovieillissement. La recherche sur ses effets sur les cellules de la peau suggère qu'il peut favoriser la synthèse du collagène et inhiber la formation de rides .
Orientations Futures
Research on Peonidin 3-arabinoside and other anthocyanins is ongoing, with a focus on understanding their biosynthesis, metabolism, and health benefits . Future research directions may include detailed studies on the synthesis and metabolic pathways of Peonidin 3-arabinoside, as well as its potential applications in medicine and nutrition .
Mécanisme D'action
Target of Action
Peonidin 3-arabinoside has been found to interact with several targets in the body. One of the primary targets is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes .
Mode of Action
Peonidin 3-arabinoside interacts with its targets, such as tyrosinase, through a process known as binding. The compound exhibits a strong binding affinity for tyrosinase, which results in the inhibition of the enzyme . This interaction can lead to changes in the activity of the enzyme, potentially influencing the production of melanin .
Biochemical Pathways
The interaction of Peonidin 3-arabinoside with tyrosinase affects the melanin synthesis pathway. By inhibiting tyrosinase, Peonidin 3-arabinoside can potentially reduce the production of melanin . This could have implications for conditions related to melanin production, such as hyperpigmentation disorders.
Pharmacokinetics
The pharmacokinetics of Peonidin 3-arabinoside, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. According to in-silico drug-likeness analysis, Peonidin 3-arabinoside was found to comply with both Lipinski’s rule of five and Ghose variations, which are rules used to predict the drug-likeness of a compound .
Result of Action
The molecular and cellular effects of Peonidin 3-arabinoside’s action are primarily related to its inhibitory effect on tyrosinase. By inhibiting this enzyme, Peonidin 3-arabinoside can potentially influence the production of melanin, leading to changes in pigmentation .
Action Environment
The action, efficacy, and stability of Peonidin 3-arabinoside can be influenced by various environmental factors. For instance, anthocyanins like Peonidin 3-arabinoside are known to be pH-sensitive, changing color as pH rises . This could potentially affect the visibility of its effects in certain applications.
Analyse Biochimique
Biochemical Properties
Peonidin 3-arabinoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, peonidin 3-arabinoside can bind to proteins like bovine serum albumin, altering their structure and function .
Cellular Effects
Peonidin 3-arabinoside exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For example, peonidin 3-arabinoside can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to reduced expression of pro-inflammatory cytokines. Furthermore, peonidin 3-arabinoside affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, peonidin 3-arabinoside exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their activity . For instance, peonidin 3-arabinoside has been shown to inhibit the activity of enzymes like tyrosinase, which is involved in melanin synthesis . This inhibition can lead to reduced melanin production, contributing to its potential use in skin-whitening products. Additionally, peonidin 3-arabinoside can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of peonidin 3-arabinoside can vary over time. Studies have shown that peonidin 3-arabinoside is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Over time, its antioxidant activity may decrease due to degradation. Long-term studies have also indicated that peonidin 3-arabinoside can have sustained effects on cellular function, such as prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of peonidin 3-arabinoside in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, peonidin 3-arabinoside may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Peonidin 3-arabinoside is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases . These enzymes facilitate the conversion of peonidin 3-arabinoside into more water-soluble metabolites, which can be excreted from the body. Additionally, peonidin 3-arabinoside can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, peonidin 3-arabinoside is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters . Once inside the cell, peonidin 3-arabinoside can bind to intracellular proteins, influencing its localization and accumulation. For example, it has been shown to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
Peonidin 3-arabinoside exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of peonidin 3-arabinoside is influenced by targeting signals and post-translational modifications. For instance, phosphorylation of peonidin 3-arabinoside can enhance its nuclear localization, allowing it to modulate gene expression more effectively .
Propriétés
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGIZPDDMLVHP-KFTCICMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524943-91-7 | |
| Record name | Peonidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of peonidin 3-arabinoside?
A1: Peonidin 3-arabinoside is a major anthocyanin pigment found in various plant species, with cranberries (both Vaccinium macrocarpon [, , , , ] and Vaccinium oxycoccos [, , ]) being a particularly rich source. Other identified sources include certain cultivars of the common onion (Allium cepa) [], Cinnamomum camphora fruits [], and some species of Gaylussacia (huckleberries) [].
Q2: What is the chemical structure of peonidin 3-arabinoside?
A2: Peonidin 3-arabinoside belongs to the anthocyanin class of pigments, specifically the peonidin group. It is a glycoside formed by the attachment of an arabinose sugar molecule at the 3-position of the peonidin aglycone. Unfortunately, the provided abstracts do not contain specific information regarding its molecular formula, weight, or spectroscopic data.
Q3: How does the concentration of peonidin 3-arabinoside vary among different cranberry cultivars?
A3: Research suggests significant variation in the concentration of peonidin 3-arabinoside among different cranberry cultivars. For instance, in a study focusing on American cranberry cultivars, 'Woolman' displayed a notably higher total anthocyanin content, exceeding the average by twofold. []. Meanwhile, cultivars like 'Howes', 'Le Munyon', and 'BL-8' exhibited higher levels of anthocyanidin galactosides, anthocyanidins, and total anthocyanins [].
Q4: How does peonidin 3-arabinoside contribute to the antioxidant capacity of cranberries?
A5: Peonidin 3-arabinoside, alongside other anthocyanins, plays a crucial role in the notable antioxidant activity of cranberries. A study utilizing vacuum-microwave drying (VMD), freeze-drying (FD), and hot air-drying (AD) methods on cranberries revealed that the 60% acidified methanol fraction, rich in anthocyanins including peonidin 3-arabinoside, exhibited significantly higher antioxidant potential compared to other fractions [].
Q5: Beyond cranberries, what is the significance of peonidin 3-arabinoside in other plant species?
A6: While prominently featured in cranberry research, peonidin 3-arabinoside holds significance in other plant species as well. In Cinnamomum camphora fruits, it's identified as a major anthocyanin component alongside peonidin-3-xyloside and peonidin-3-glucoside []. This research highlights the potential use of Cinnamomum camphora fruit extract for its preservative and bacteriostatic properties, attributed to the presence of these anthocyanins [].
Q6: Are there potential applications of peonidin 3-arabinoside in the food industry?
A7: The research suggests potential applications of peonidin 3-arabinoside in the food industry. For instance, enzymatic hydrolysis of lingonberry cake, a byproduct of juice production, yielded a fermentolysate rich in phenolic substances, including a complex of anthocyanins potentially containing peonidin 3-arabinoside []. This fermentolysate exhibits high antioxidant activity and can be further explored as a potential food ingredient [].
Q7: What analytical techniques are commonly employed to identify and quantify peonidin 3-arabinoside?
A8: Researchers utilize various analytical methods to identify and quantify peonidin 3-arabinoside. High-performance liquid chromatography (HPLC) stands out as a widely used technique for separating and quantifying individual anthocyanins, including peonidin 3-arabinoside, in plant extracts [, , , , , ]. Additionally, spectrophotometric methods at specific wavelengths are employed to determine total anthocyanin content [].
Q8: Is there evidence suggesting peonidin 3-arabinoside might have medicinal properties?
A9: While the provided research primarily focuses on the occurrence, extraction, and characterization of peonidin 3-arabinoside, some studies hint at its potential medicinal properties. The broader context of anthocyanins, recognized for their antioxidant, anti-inflammatory, and potential anticancer effects, provides a basis for further investigation into the specific bioactivities of peonidin 3-arabinoside []. One study explored its potential as an anticancer compound by conducting in-silico analysis of its interaction with the ALK5 receptor, a potential drug target for cancer therapy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)



![[3-(Prop-1-yn-1-yl)phenyl]boronic acid](/img/structure/B1532765.png)
![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)



![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)

